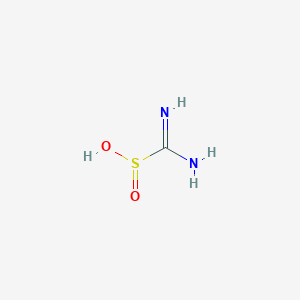
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid (NTMTB) is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying certain biological processes. In
Mécanisme D'action
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid inhibits PRMT5 by binding to the enzyme's active site. This prevents the enzyme from carrying out its normal function of adding methyl groups to arginine residues on proteins. As a result, the activity of PRMT5 is reduced, leading to downstream effects on biological processes that depend on its activity.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to have various effects on cellular processes. For example, it has been found to reduce the proliferation of cancer cells, suggesting that PRMT5 may play a role in cancer development. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to promote the differentiation of certain types of cells, indicating that PRMT5 may be involved in this process as well.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments is its specificity for PRMT5. This allows researchers to investigate the function of this enzyme without affecting other enzymes or cellular processes. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid is a reversible inhibitor, which means that its effects on PRMT5 can be easily reversed by removing the compound from the system.
However, there are also limitations to using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments. For example, its potency as an inhibitor may vary depending on the specific experimental conditions. Additionally, the compound may have off-target effects on other proteins or cellular processes, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid and its effects on PRMT5. One area of interest is the role of PRMT5 in cancer development, and whether 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid or other PRMT5 inhibitors could be used as potential cancer therapies. Additionally, researchers may investigate the effects of PRMT5 inhibition on other cellular processes, such as immune function or tissue regeneration. Finally, the development of more potent and specific PRMT5 inhibitors could lead to further insights into the function of this enzyme and its role in biological processes.
Méthodes De Synthèse
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be synthesized by reacting 4-nitro-5-propyl-2-pyrazolecarboxylic acid with trideuteriomethyl iodide and triethylamine in acetonitrile. The resulting compound can be purified using column chromatography.
Applications De Recherche Scientifique
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been used in scientific research as a tool for studying the activity of certain enzymes. Specifically, it has been found to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in various biological processes such as gene expression and cell differentiation. By inhibiting PRMT5, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be used to investigate the function of this enzyme and its role in these processes.
Propriétés
IUPAC Name |
4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

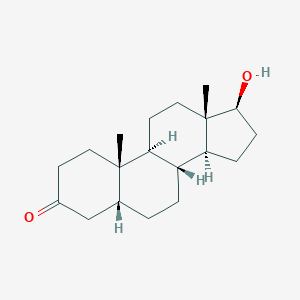

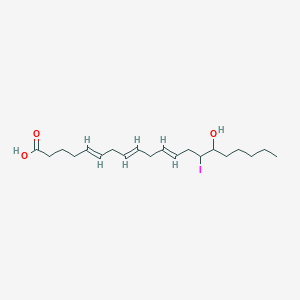

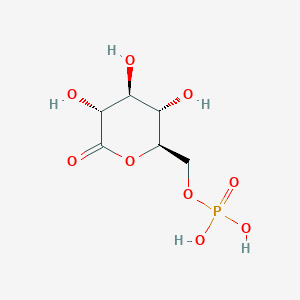
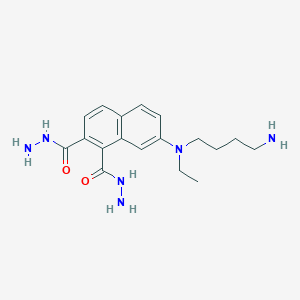
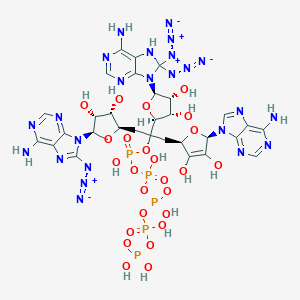
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
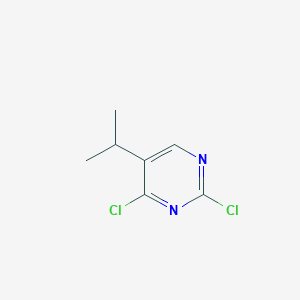



![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
